molecular formula C17H17ClN2O2 B5739189 N-[2-(butanoylamino)phenyl]-2-chlorobenzamide

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide

Cat. No.: B5739189
M. Wt: 316.8 g/mol
InChI Key: BHXFVGYXRBHLND-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanoylamino group attached to a phenyl ring, which is further connected to a chlorobenzamide moiety

Properties

IUPAC Name

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-7-16(21)19-14-10-5-6-11-15(14)20-17(22)12-8-3-4-9-13(12)18/h3-6,8-11H,2,7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXFVGYXRBHLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-aminophenylbutanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used under reflux conditions.

Major Products Formed

    Substitution Reactions: Substituted benzamides with different functional groups.

    Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the original compound.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Research: It is used as a tool to study various biological processes and pathways, particularly those involving amide bonds and their hydrolysis.

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
  • N-[2-(butanoylamino)phenyl]-4-chlorobenzamide
  • N-(4-(quinazolin-2-yl)phenyl)benzamide

Uniqueness

N-[2-(butanoylamino)phenyl]-2-chlorobenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a butanoylamino group and a chlorobenzamide moiety allows for specific interactions with molecular targets, making it a valuable compound for various applications.

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